molecular formula C23H28N2O3 B268917 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

カタログ番号 B268917
分子量: 380.5 g/mol
InChIキー: JKGODMFXRZJJCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of compounds called protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells. In

作用機序

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide targets a specific enzyme called Bruton’s tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide disrupts these pathways and induces cancer cell death. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also has activity against other kinases, such as JAK2 and FLT3, which further contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at doses that effectively inhibit cancer cell growth. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to penetrate the blood-brain barrier, which may make it useful in treating brain tumors.

実験室実験の利点と制限

One advantage of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a relatively low molecular weight, which may make it easier to formulate for clinical use. However, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, the synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is complex and may be challenging to scale up for large-scale production.

将来の方向性

There are several potential future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in the treatment of specific types of cancer, such as lymphoma and leukemia, where BTK is known to play a significant role. Additionally, further research is needed to explore the safety and efficacy of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in human clinical trials.

合成法

The synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to yield the key intermediate, 3-(4-tert-butylbenzoyl)amino-4-aminobenzophenone. This intermediate is further reacted with tetrahydro-2-furanylmethylamine to form 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.

科学的研究の応用

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

特性

製品名

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

分子式

C23H28N2O3

分子量

380.5 g/mol

IUPAC名

3-[(4-tert-butylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)18-11-9-16(10-12-18)22(27)25-19-7-4-6-17(14-19)21(26)24-15-20-8-5-13-28-20/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3,(H,24,26)(H,25,27)

InChIキー

JKGODMFXRZJJCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

正規SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。